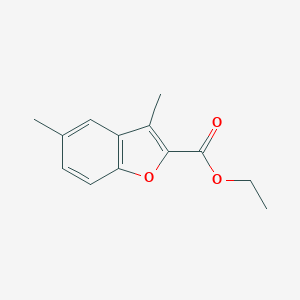

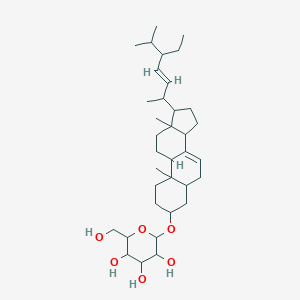

5-羟基-7-(4-羟基-3,5-二甲氧基苯基)-1-(4-羟基-3-甲氧基苯基)庚烷-3-酮

描述

科学研究应用

化学成分和提取

- 这种化合物被确定为从姜的根茎中分离出的一种二苯庚烷酮类化合物之一,通过化学和光谱证据(Kikuzaki, Kobayashi, & Nakatani, 1991)确立。

潜在生物活性

抗氧化性能:

- 包括5-羟基-7-(4-羟基-3,5-二甲氧基苯基)-1-(4-羟基-3-甲氧基苯基)庚烷-3-酮在内的二苯庚烷酮类化合物已被发现具有抗氧化活性。这是通过各种体外模型证明的,表明它们作为天然抗氧化剂的潜力(Zhou et al., 2007)。

细胞毒活性:

- 从胡桃树(Juglans regia L.)等植物中分离出的某些二苯庚烷酮类化合物显示出对癌细胞系的中等细胞毒活性。这表明它们在癌症研究或治疗中的潜在应用(Jin et al., 2019)。

抗结核活性:

- 来自草果(Alpinia officinarum)的二苯庚烷酮类化合物表现出有希望的体外和体内抗结核活性,针对休眠状态的结核分枝杆菌。这突显了它们在开发结核病治疗方法中的潜力(Honmore et al., 2016)。

分子机制研究:

- 这种化合物与其他酚类化合物一起,已被研究其对根癌农杆菌毒力基因诱导和基因转移的影响。这些研究对于理解生物系统中的分子机制和相互作用至关重要(Joubert et al., 2002)。

结构和物理性质:

- 对相关二苯庚烷酮类化合物的晶体结构的研究可以提供有关它们的化学性质和相互作用的见解。这对于了解它们在材料科学或制药领域等各个领域的潜在应用至关重要(Parameswari et al., 2012)。

作用机制

Target of Action

5’-Methoxyhexahydrocurcumin, a derivative of curcumin, is likely to share similar targets with curcumin due to their structural similarity . Curcumin has been found to interact with a variety of molecular targets involved in inflammation, cell cycle regulation, apoptosis, and oxidative stress . .

Mode of Action

Curcumin, its parent compound, acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced dna damage . It also mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules . It’s plausible that 5’-Methoxyhexahydrocurcumin may exhibit similar interactions with its targets.

Biochemical Pathways

Curcumin is known to affect multiple biochemical pathways, including the pi3k-akt signaling pathway, mapk signaling pathway, egfr tyrosine kinase inhibitor resistance, and il-17 signaling pathway . It’s possible that 5’-Methoxyhexahydrocurcumin may influence similar pathways.

Pharmacokinetics

Curcumin is known for its poor bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination . Various strategies have been implemented to improve the oral bioavailability and delivery of curcumin to target sites . These strategies could potentially be applied to 5’-Methoxyhexahydrocurcumin as well.

Result of Action

Curcumin has been shown to exhibit antioxidant, hypoglycemic, wound healing, anti-inflammatory, anti-asthmatic, antiviral, antimicrobial, antifungal, anticancer, chemo-sensitization, and radio-sensitization effects . It’s plausible that 5’-Methoxyhexahydrocurcumin may exhibit similar effects.

Action Environment

It’s important to note that the compound should be stored under specific conditions to maintain its stability . The action and efficacy of the compound could potentially be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

属性

IUPAC Name |

5-hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-27-19-10-14(6-9-18(19)25)4-7-16(23)13-17(24)8-5-15-11-20(28-2)22(26)21(12-15)29-3/h6,9-12,17,24-26H,4-5,7-8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQJIHGGUCTKHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCC(CC(=O)CCC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5"-Methoxyhexahydrocurcumin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2R)-butan-2-yl]aniline](/img/structure/B174226.png)

![(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B174245.png)

![5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174262.png)

![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)